7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
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Overview
Description
7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a chromene ring with a pyrimidine ring, making it a valuable candidate for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 7-bromo-4-hydroxy-2H-chromen-2-one with 2-aminopyrimidine under acidic conditions to form the chromeno[2,3-d]pyrimidine core. Subsequent methylation and thiolation steps are carried out to introduce the methoxy and thione groups, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding alcohols or amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets such as Bcl-2 and Mcl-1 proteins.
Chemical Research: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Bcl-2 and Mcl-1 proteins, which play crucial roles in regulating apoptosis. By binding to these proteins, the compound can induce apoptosis in cancer cells, thereby exhibiting its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4H-chromene Derivatives: These compounds share a similar chromene core but differ in their substituents and biological activities.
5H-chromeno[2,3-d]pyrimidine Derivatives: These compounds have a fused pyrimidine ring and exhibit varying degrees of anticancer activity depending on their substituents.
Uniqueness
7-bromo-9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both Bcl-2 and Mcl-1 proteins sets it apart from other similar compounds, making it a promising candidate for further development in anticancer research .
Properties
IUPAC Name |
7-bromo-9-methoxy-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-22-14-9-12(19)7-11-8-13-17(23-15(11)14)20-16(21-18(13)24)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQVVLZXUQOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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